molecular formula C15H15ClN2O3S B12380126 4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid

4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid

Cat. No.: B12380126
M. Wt: 338.8 g/mol
InChI Key: AKQOOCVXRXDGNN-UHFFFAOYSA-N
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Description

4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorocyclopropyl Group: This step involves the chlorination of a cyclopropyl-substituted phenyl ring, which can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Thioether Formation: The oxadiazole ring is then coupled with the chlorocyclopropylphenyl group through a thioether linkage, typically using thiol reagents and appropriate catalysts.

    Butanoic Acid Addition: Finally, the butanoic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorocyclopropyl group, potentially leading to ring opening or dechlorination.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dechlorinated or Reduced Derivatives: From reduction reactions.

    Substituted Phenyl or Oxadiazole Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand or catalyst in various organic transformations.

    Material Science:

Biology

    Antimicrobial Activity: Oxadiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of 4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid would depend on its specific biological target. Generally, oxadiazole derivatives exert their effects by interacting with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets could include:

    Enzymes: Inhibition of key enzymes involved in metabolic or signaling pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    DNA/RNA: Interaction with genetic material, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid
  • 4-((5-(4-Cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid
  • 4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid

Uniqueness

  • Structural Features : The presence of both the chlorocyclopropyl group and the oxadiazole ring in the same molecule.
  • Biological Activity : Potentially unique biological activities due to the specific combination of functional groups.
  • Synthetic Accessibility : The synthetic routes and conditions required to produce this compound may differ from those of similar compounds, affecting its availability and cost.

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

4-[[5-(2-chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butanoic acid

InChI

InChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20)

InChI Key

AKQOOCVXRXDGNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C3=NN=C(O3)SCCCC(=O)O)Cl

Origin of Product

United States

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